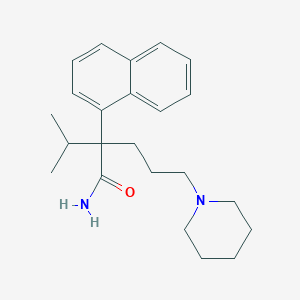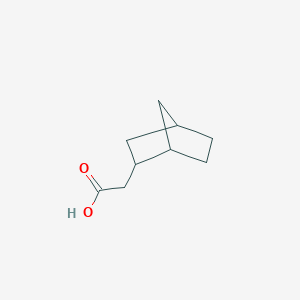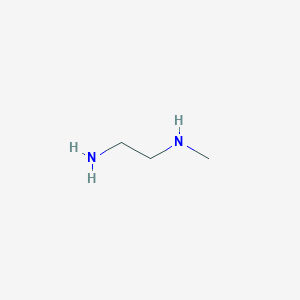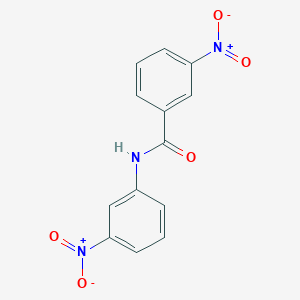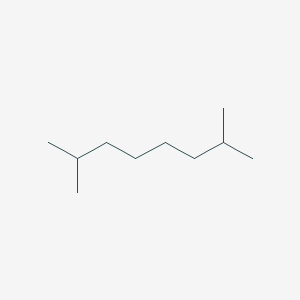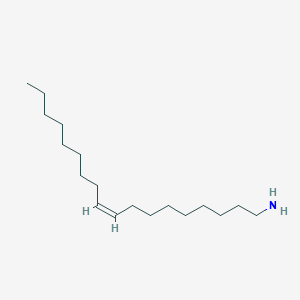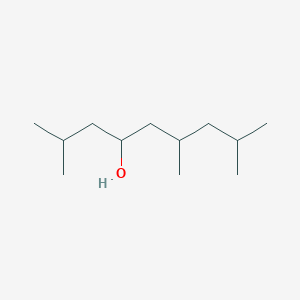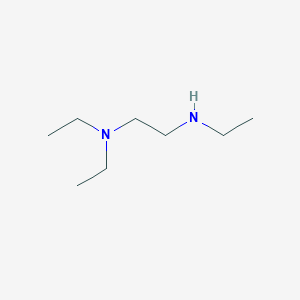
N,N,N'-Triethylethylenediamine
Vue d'ensemble
Description
N,N,N'-Triethylethylenediamine (TEEED) is a chemical compound composed of three ethyl groups and one ethylenediamine group. It is an organic compound classified as an amine, and is primarily used in the synthesis of polymers and other compounds. TEEED is also used as a catalyst in various chemical reactions, and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Intramolecular Dealkylation Reactions : This compound undergoes intramolecular dealkylation reactions in the presence of Ru(II) complexes, leading to chelating amine ligands with N-H functionalities (Morilla et al., 2002).
Metabolism in Humans : N,N,N'-Triethylethylenediamine dihydrochloride has been used in the treatment of Wilson's disease. Its metabolism in humans, particularly how it combines with copper, iron, and zinc, has been studied, revealing insights into its pharmacokinetics (Kodama et al., 1997).
Properties as Chelating Surfactants : N-acylethylenediamine triacetates, derived from this compound, have been synthesized and found to possess strong surfactancy, tolerance to water hardness, and metal ion chelation capabilities (El-Sukkary et al., 2011).
Formation of Copper(II) Halide Complexes : It has been used to produce various copper(II) halide complexes, which undergo color changes and allow the isolation of different compounds (Belford et al., 1972).
Bleach Activators : Derivatives of this compound have been synthesized as potential bleach activators with improved stability, which may have applications in laundry detergents (Song et al., 2020).
Catalytic Asymmetric Addition in Organic Chemistry : Chiral N-acylethylenediamines, a class derived from this compound, have been used as modular ligands for catalytic asymmetric addition of alkylzinc reagents to aldehydes (Sprout & Seto, 2003).
Embryotoxicity Studies : Its embryotoxicity has been investigated in the context of its use in the rubber industry, contributing to the understanding of its safety profile (Korhonen et al., 1983).
Electron Irradiation of Epoxy Resins : The chemical modifications of model compounds of epoxy resins under electron irradiation have been studied using derivatives of this compound (Bénard et al., 2006).
Safety and Hazards
N,N,N’-Triethylethylenediamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes or skin, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
N,N',N'-triethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059311 | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N'-Triethylethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
105-04-4 | |
| Record name | Triethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N,N'-Triethylethylenediamine in copper-catalyzed oxidative coupling reactions?
A1: this compound (TriEED) acts as a ligand in copper(I) halide complexes, forming air-sensitive dimers that function as homogeneous catalysts in oxidative coupling reactions. [, ] These dimers, [(TriEED)(μ-X)Cu]2 (where X = Cl, Br, or I), readily react with dioxygen to form μ-oxo complexes, [(TriEED)2(μ-X)2(μ-O)Cu2]. These oxo complexes, along with their μ-carbonato analogues (formed by reaction with CO2), catalyze the oxidative coupling of 2,6-dimethylphenol, yielding a mixture of diphenoquinone (DPQ) and polyphenyleneoxide (PPO). [, ]
Q2: How does the presence of an N-H group in TriEED impact its catalytic activity compared to fully alkylated diamines?
A2: The presence of an N-H group in TriEED significantly enhances the rate of oxidation of [(TriEED)(μ-X)Cu]2 by dioxygen compared to the analogous complex with N,N,N′,N′-tetraethylethylenediamine (TEED), a fully alkylated diamine. [, ] Kinetic studies reveal that TriEED accelerates the reaction by a factor of 220. This rate enhancement is attributed to an intermolecular attractive force between the N-H group of TriEED and the incoming dioxygen molecule, facilitating the formation of the activated complex. [, ]
Q3: What are the spectroscopic characteristics of copper(II) complexes containing TriEED?
A3: Copper(II) complexes containing TriEED, β-ketoesters, and various anions exhibit solvatochromism, meaning their color changes depending on the solvent. [] Complexes with weakly coordinating anions like perchlorate, tetraphenylborate, and nitrate display a color shift from reddish-violet to green with increasing solvent donor strength. In contrast, complexes with chloride and bromide anions are more influenced by the acceptor properties of the solvent. [] This solvatochromic behavior makes these complexes potentially useful as Lewis acid-base color indicators. [, ]
Q4: What structural insights have been gained from the synthesis and characterization of cadmium(II)-azido complexes with TriEED?
A4: The reaction of TriEED with cadmium(II) and azide ions results in the formation of a one-dimensional polymeric chain, {[Cd2(Et3en)2(μ1,1-N3)2(μ1,3-N3)2]}n, characterized by alternating di-EO (end-on) and di-EE (end-to-end) azido bridging modes. [] This structural motif provides insights into the coordination chemistry of cadmium(II) with azide ligands and highlights the influence of steric factors imposed by the TriEED ligand on the resulting polymeric structure. []
Q5: What is the known toxicity profile of this compound?
A5: Studies in chicken embryos identified this compound as one of the most embryotoxic amine compounds tested. [] It exhibited high embryotoxicity, with effects including early and late deaths, as well as malformations in surviving embryos. [] These findings underscore the need for careful handling and further investigation into the potential toxicological risks associated with this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
